molecular formula C14H17N3O2 B7632117 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one

6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one

Cat. No. B7632117
M. Wt: 259.30 g/mol
InChI Key: PEOIUKSRJZBXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It was first discovered in 2009 and has shown potential in the treatment of various types of cancer and other diseases.

Mechanism of Action

6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one disrupts these processes and induces cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one has been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of the hepatitis C virus and the growth of malaria parasites. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one in lab experiments is its specificity for CK2, which allows for the study of CK2-related cellular processes. However, 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the research and development of 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one. One direction is to investigate its potential in combination with other therapies, such as immunotherapy and targeted therapy. Another direction is to explore its use in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to optimize its pharmacokinetics and pharmacodynamics for clinical use.

Synthesis Methods

The synthesis of 6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one involves several steps, including the reaction of 3,5-dimethyl-4-(bromomethyl)oxazole with cyclobutanone, followed by the reaction with guanidine and subsequent cyclization. The final product is obtained by purification and crystallization.

Scientific Research Applications

6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, pancreatic, and lung cancer cells. In addition, it has been found to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

6-cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-12(10(2)19-16-9)7-17-8-15-13(6-14(17)18)11-4-3-5-11/h6,8,11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOIUKSRJZBXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=NC(=CC2=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one

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